molecular formula C13H22O B14306858 1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol CAS No. 111724-37-9

1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol

Cat. No.: B14306858
CAS No.: 111724-37-9
M. Wt: 194.31 g/mol
InChI Key: CRAQQJFRYSSTSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol is an organic compound with a unique structure that includes a cyclopentene ring substituted with a hexenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of a cyclopentadiene derivative with a hexenyl halide under basic conditions to form the desired product. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentadiene, allowing it to react with the hexenyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds in the hexenyl group and the cyclopentene ring can be reduced to form saturated compounds.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products

    Oxidation: Formation of 1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-one.

    Reduction: Formation of 1-(Hex-5-en-2-yl)-4,4-dimethylcyclopentane-1-ol.

    Substitution: Formation of 1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-chloride.

Scientific Research Applications

1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s structure allows it to fit into hydrophobic pockets of proteins, potentially modulating their function.

Comparison with Similar Compounds

Similar Compounds

    1-(Hex-5-en-2-yl)-4,4-dimethylcyclopentane-1-ol: A reduced form of the compound with similar properties.

    1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-one: An oxidized form with different reactivity.

    1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-chloride: A halogenated derivative with unique chemical behavior.

Uniqueness

1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol is unique due to its combination of a cyclopentene ring and a hexenyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

111724-37-9

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

1-hex-5-en-2-yl-4,4-dimethylcyclopent-2-en-1-ol

InChI

InChI=1S/C13H22O/c1-5-6-7-11(2)13(14)9-8-12(3,4)10-13/h5,8-9,11,14H,1,6-7,10H2,2-4H3

InChI Key

CRAQQJFRYSSTSI-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)C1(CC(C=C1)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.